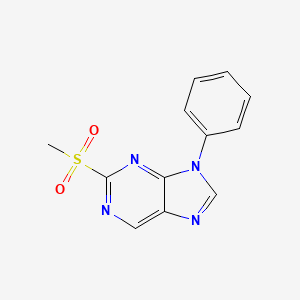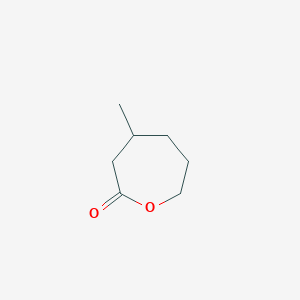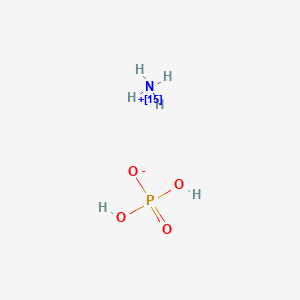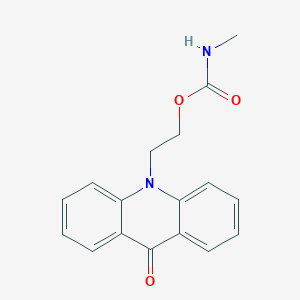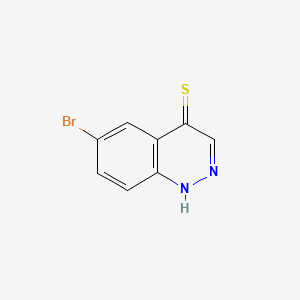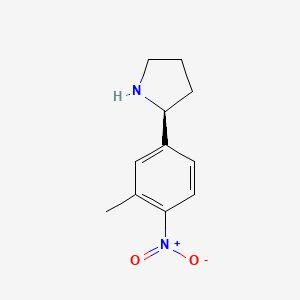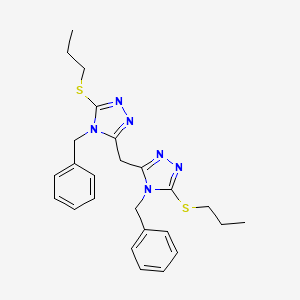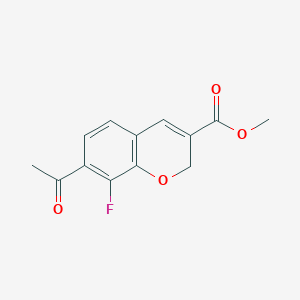
Methyl 7-acetyl-8-fluoro-2H-chromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-acetyl-8-fluoro-2H-chromene-3-carboxylate is a synthetic organic compound belonging to the chromene family. Chromenes are oxygen-containing heterocycles that are widely found in natural products, pharmaceutical agents, and biologically relevant molecules . This compound is characterized by its unique structure, which includes an acetyl group at the 7th position, a fluorine atom at the 8th position, and a methyl ester group at the 3rd position of the chromene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-acetyl-8-fluoro-2H-chromene-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl-7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate with methionine methyl ester hydrochloride in the presence of dicyclohexylcarbodiimide . This reaction proceeds under mild conditions and yields the desired chromene derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of green solvents and catalysts, are often employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 7-acetyl-8-fluoro-2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Methyl 7-acetyl-8-fluoro-2H-chromene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of various materials and chemicals, including pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of Methyl 7-acetyl-8-fluoro-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, similar compounds have been shown to target caspase-3/7 and β-tubulin polymerization, leading to apoptosis in cancer cells . The exact molecular targets and pathways for this compound may vary depending on its specific application and context.
Comparaison Avec Des Composés Similaires
Methyl 7-acetyl-8-fluoro-2H-chromene-3-carboxylate can be compared with other chromene derivatives, such as:
- Ethyl-7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate
- 8-Methoxycoumarin-3-carboxamides
- 7-Hydroxy coumarin derivatives
These compounds share similar structural features but differ in their functional groups and specific biological activities. The presence of the fluorine atom and acetyl group in this compound makes it unique and potentially more effective in certain applications .
Propriétés
Formule moléculaire |
C13H11FO4 |
|---|---|
Poids moléculaire |
250.22 g/mol |
Nom IUPAC |
methyl 7-acetyl-8-fluoro-2H-chromene-3-carboxylate |
InChI |
InChI=1S/C13H11FO4/c1-7(15)10-4-3-8-5-9(13(16)17-2)6-18-12(8)11(10)14/h3-5H,6H2,1-2H3 |
Clé InChI |
YXERDGWGVKWUQT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C2=C(C=C1)C=C(CO2)C(=O)OC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (6Z,9Z,12Z)-octadeca-6,9,12-trienoate](/img/structure/B12935512.png)
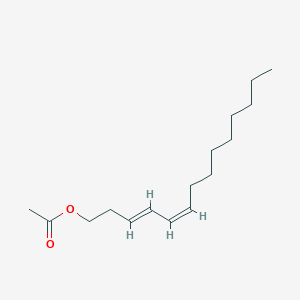
![2-Heptadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12935521.png)
![2-Chloro-4-((1R,3R,5S)-2,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12935529.png)
